

Application Note: Target Identification Using 4-ethynyl-2,3-dihydro-1H-indene

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Compound of Interest

Compound Name: 4-ethynyl-2,3-dihydro-1H-indene

CAS No.: 1415560-20-1

Cat. No.: B2814096

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Executive Summary

This guide details the protocol for using **4-ethynyl-2,3-dihydro-1H-indene** (4-ethynylindane) as a bioorthogonal probe for Activity-Based Protein Profiling (ABPP) and target deconvolution. The indane scaffold is a privileged structure in medicinal chemistry, serving as the core for various therapeutics (e.g., Rasagiline, Indinavir analogs).

By incorporating a terminal alkyne at the C4 position, this molecule functions as a sterically silent click chemistry handle. Unlike bulky fluorescent tags, the small ethynyl group (~2.5 Å) minimally perturbs the binding affinity of the indane scaffold, allowing for accurate mapping of biological targets in live cells or complex lysates. Detection is achieved via a secondary Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a reporter tag (e.g., Azide-Biotin or Azide-Fluorophore).

Part 1: Chemical Logic & Probe Design

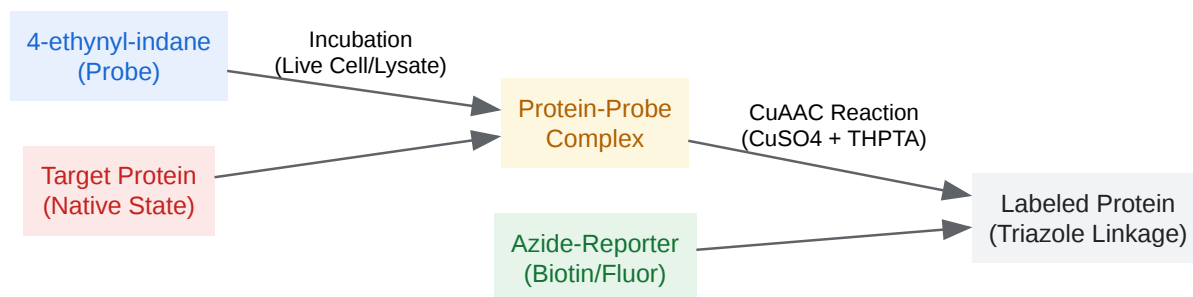
Why 4-ethynyl-2,3-dihydro-1H-indene?

In fragment-based drug discovery (FBDD) and target validation, preserving the native binding mode of the ligand is paramount.

- **Steric Silence:** The ethynyl group is small and linear. Placing it at the C4 position of the indane ring often preserves the pharmacophore's activity compared to the parent compound.
- **Bioorthogonality:** The terminal alkyne is inert to endogenous biological nucleophiles (amines, thiols) but reacts rapidly with azides in the presence of a Cu(I) catalyst.
- **Two-Step Labeling:** This probe utilizes a two-step workflow:
 - **Metabolic/Affinity Labeling:** The small probe binds targets in the native cellular environment.
 - **Chemical Tagging:** After lysis, a bulky reporter is attached via Click Chemistry.

Mechanism of Action

The workflow relies on the specificity of the probe for indane-binding pockets (e.g., MAO-B, tubulin, or specific GPCRs depending on substituents).



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Figure 1: The two-step labeling mechanism utilizing the alkyne handle for post-lysis conjugation.

Part 2: Experimental Workflow

Reagents & Preparation[1][2][3][4][5][6][7][8][9][10]

Reagent	Concentration (Stock)	Solvent	Storage	Function
4-ethynylindane	10 mM or 50 mM	DMSO	-20°C	The Probe.
CuSO ₄	50 mM	ddH ₂ O	RT	Copper source.
THPTA	250 mM	ddH ₂ O	-20°C	Ligand. Protects protein from oxidation.
Sodium Ascorbate	100 mM	ddH ₂ O	Fresh*	Reducing agent (Cu ²⁺ to Cu ¹⁺).
Azide-Tag	5 mM	DMSO	-20°C	Reporter (e.g., Azide-Cy5 or Azide-Biotin).
Lysis Buffer	N/A	PBS/HEPES	4°C	Must be EDTA-free.

Critical Note on Ligands: Do not use TBTA for protein labeling if possible. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is water-soluble and prevents protein precipitation and oxidation much better than TBTA in biological lysates [1][2].

Part 3: Detailed Protocol

Phase A: Labeling (Live Cells or Lysate)

Option 1: Live Cell Labeling (Preferred for cell-permeable targets)

- Seed Cells: Grow cells to 80-90% confluency.
- Treatment: Replace media with fresh media containing 10–50 μ M 4-ethynylindane.
 - Control: Treat a separate dish with DMSO only.
 - Competition Control: Pre-incubate with 10x excess of non-alkyne parent indane for 30 min before adding the probe to validate specific binding.

- Incubation: Incubate for 1–4 hours at 37°C.
- Harvest: Wash cells 2x with ice-cold PBS to remove unbound probe. Scrape and pellet cells. [\[1\]](#)
- Lysis: Resuspend pellet in EDTA-free Lysis Buffer (e.g., PBS + 1% NP-40 + Protease Inhibitors).
 - Warning: EDTA chelates copper and will kill the subsequent click reaction.
- Clarify: Centrifuge (15,000 x g, 10 min, 4°C) and collect supernatant. Adjust protein concentration to 1–2 mg/mL.

Option 2: Lysate Labeling

- Lyse cells first (EDTA-free).
- Add 4-ethynylindane (10–100 μM) to the lysate.
- Incubate for 1 hour at RT with gentle rotation.

Phase B: The CuAAC "Click" Reaction

Perform this step in a fume hood or well-ventilated area.

- Preparation: Aliquot 100 μL of lysate (1–2 mg/mL) into microcentrifuge tubes.
- Click Cocktail Assembly: Add reagents in the exact order below to prevent precipitation. Vortex gently after each addition. [\[1\]](#)

Order	Reagent	Volume (for 100 μ L rxn)	Final Conc.
1	Lysate (Labeled)	100 μ L	~2 mg/mL
2	Azide-Tag (e.g., Cy5-N ₃)	1 μ L	25–50 μ M
3	Premix: CuSO ₄ + THPTA	2 μ L	1 mM Cu / 5 mM Ligand
4	Sodium Ascorbate	2 μ L	2–5 mM

- Premix Instruction: Mix CuSO₄ and THPTA stocks in a separate tube (1:5 molar ratio) before adding to the lysate. This complex is stable and prevents copper from crashing out proteins.
- Incubation: Incubate for 1 hour at Room Temperature in the dark.
- Quenching: Stop reaction by adding cold Acetone (4 volumes) or EDTA (10 mM final) if proceeding to precipitation.

Phase C: Downstream Analysis

Workflow 1: In-Gel Fluorescence (If using Azide-Fluorophore)

- Precipitate proteins with cold acetone (-20°C, 1 hour) to remove excess unreacted fluorophore.
- Spin down (15,000 x g, 10 min), discard supernatant, and air dry pellet.
- Resuspend in 1x SDS-PAGE Loading Buffer.
- Run SDS-PAGE.^{[2][3]}
- Scan gel on a fluorescence imager (e.g., Typhoon or ChemiDoc) before Coomassie staining.

Workflow 2: Streptavidin Enrichment (If using Azide-Biotin)

- Precipitate proteins (Methanol/Chloroform or Acetone) to remove free biotin-azide.

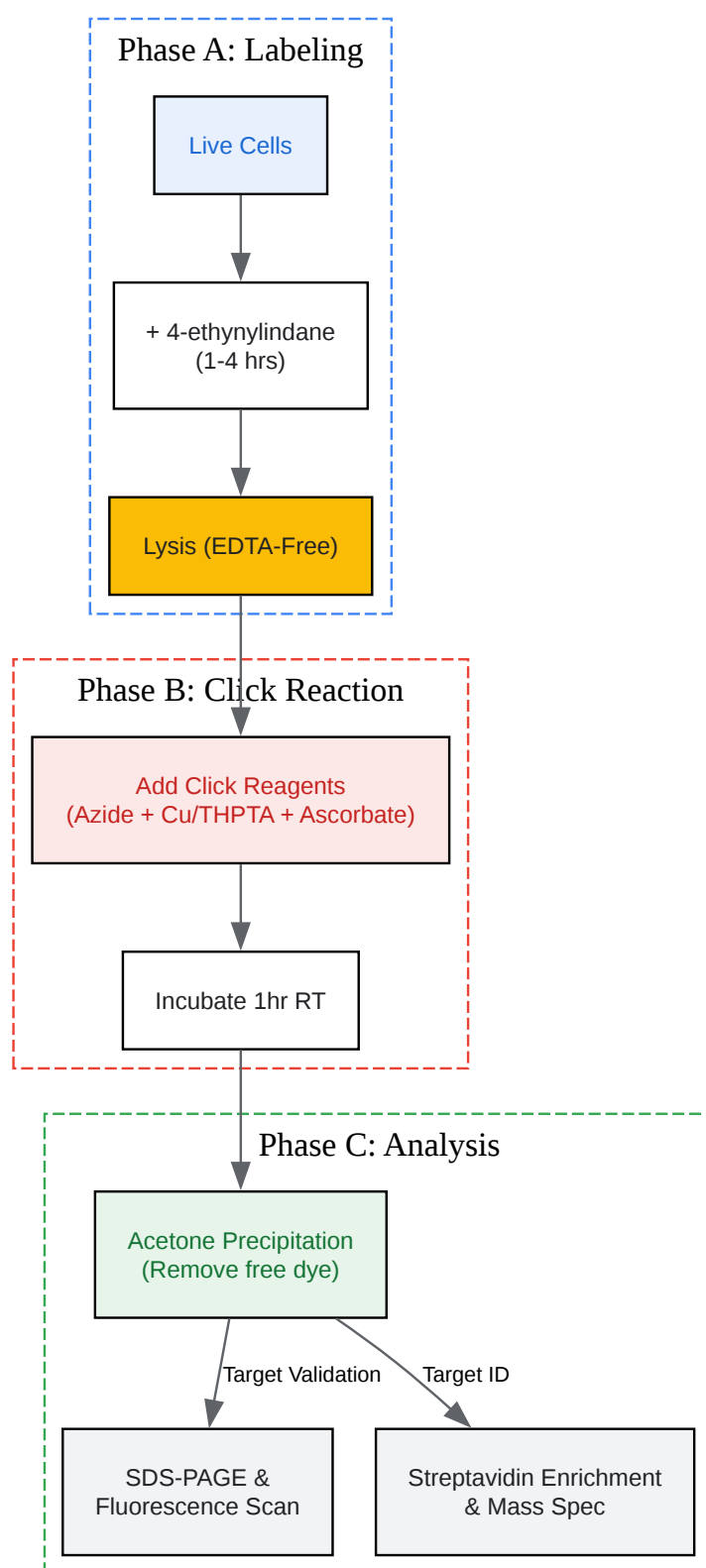
- Resuspend pellet in PBS + 0.2% SDS.
- Incubate with Streptavidin-Agarose beads for 2 hours.
- Wash beads stringently (1% SDS, then PBS, then Urea if necessary).
- Elute proteins (boil in Laemmli buffer) or perform on-bead digestion for Mass Spectrometry (ABPP-MudPIT) [3].

Part 4: Troubleshooting & Optimization

Common Failure Modes

Symptom	Probable Cause	Solution
Protein Precipitation	Copper instability or high Azide concentration.	Use THPTA instead of TBTA. Premix Cu/Ligand. Dilute lysate to 1 mg/mL.
No Signal	EDTA in lysis buffer.	Ensure lysis buffer is EDTA/EGTA free.
High Background	Non-specific hydrophobic binding of Azide dye.	Perform Acetone/MeOH precipitation washes. Use a "picolyl" azide for faster kinetics at lower concentrations.
Oxidation/Degradation	Copper-induced oxidation.	Keep Ascorbate fresh. Perform reaction under N ₂ gas if critical. Keep reaction time < 1 hour.

Visualizing the Workflow



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Figure 2: Complete experimental workflow from cell culture to data acquisition.

References

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